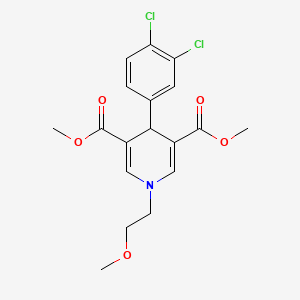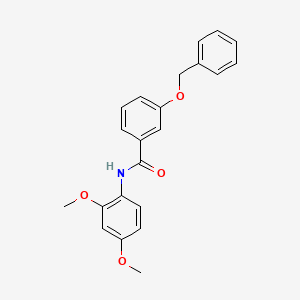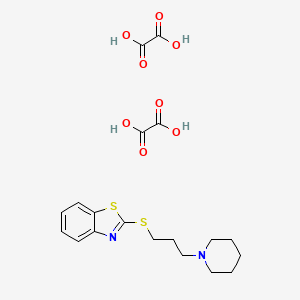
3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, dichlorophenyl, and methoxyethyl groups
Métodos De Preparación
The synthesis of 3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the condensation of appropriate aldehydes, ketones, and ammonia or amines under controlled conditions to form the dihydropyridine ring.
Substitution Reactions:
Esterification: The carboxylate groups are introduced via esterification reactions using suitable alcohols and acids.
Methoxyethyl Group Addition: The methoxyethyl group is added through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in a range of biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
3,5-DIMETHYL 4-(3,4-DICHLOROPHENYL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar therapeutic applications.
Nicardipine: A dihydropyridine derivative used in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other dihydropyridine derivatives.
Propiedades
IUPAC Name |
dimethyl 4-(3,4-dichlorophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5/c1-24-7-6-21-9-12(17(22)25-2)16(13(10-21)18(23)26-3)11-4-5-14(19)15(20)8-11/h4-5,8-10,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWWUTXNMCLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)

![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)

![1-[(2,6-difluorophenyl)methyl]-2-ethylpiperidine](/img/structure/B4979246.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)
